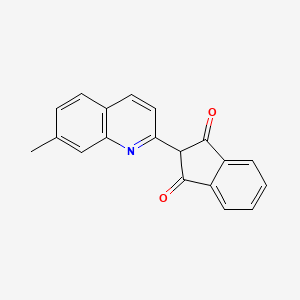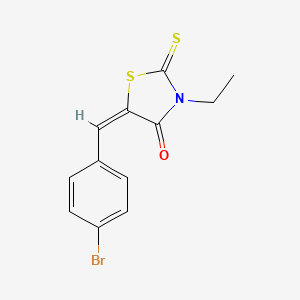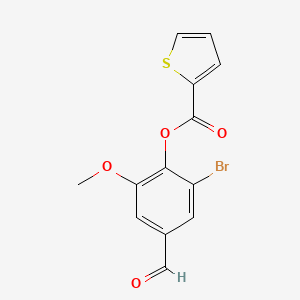![molecular formula C17H17F3O3 B4930951 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene, also known as TFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene is not fully understood. However, studies have shown that 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cancer cell growth and other biological processes.
Biochemical and Physiological Effects:
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of cellular signaling pathways. 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene also has some limitations, including its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for the study of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene. One potential direction is the development of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene-based materials with unique properties for various applications, including drug delivery and tissue engineering. Another direction is the identification of new cellular targets and signaling pathways that can be modulated by 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene and its potential toxicity.
Métodos De Síntesis
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene can be synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis process typically starts with the reaction of 3-(trifluoromethyl)phenol with 2-bromoethanol to form 2-(3-(trifluoromethyl)phenoxy)ethanol. This intermediate product is then reacted with 1-bromo-2-ethoxybenzene to yield 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene.
Aplicaciones Científicas De Investigación
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. In materials science, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been used as a building block for the synthesis of various polymers and materials with unique properties. In nanotechnology, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been used as a surfactant for the synthesis of nanoparticles with controlled size and shape.
Propiedades
IUPAC Name |
1-ethoxy-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O3/c1-2-21-15-8-3-4-9-16(15)23-11-10-22-14-7-5-6-13(12-14)17(18,19)20/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOKACOZBZRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)

![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)